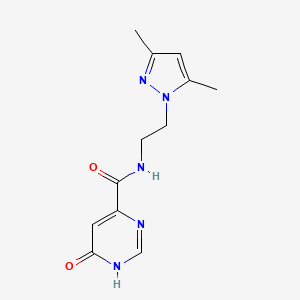

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-8-5-9(2)17(16-8)4-3-13-12(19)10-6-11(18)15-7-14-10/h5-7H,3-4H2,1-2H3,(H,13,19)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITNBUQOYBZENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=O)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The resulting intermediate is then reacted with ethyl 6-hydroxypyrimidine-4-carboxylate under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Structure and Composition

- IUPAC Name : N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.26 g/mol

- CAS Number : 1351607-78-7

The compound features a pyrazole ring, which is known for its biological activity, and a pyrimidine moiety that enhances its pharmacological properties. The presence of hydroxyl and carboxamide groups contributes to its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole possess significant anticancer properties. Studies have shown that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 15 |

| A549 (lung) | 12 |

| HepG2 (liver) | 18 |

These findings suggest that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro studies demonstrated moderate efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

These results indicate the potential use of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has been explored in various studies. The compound appears to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Clinical Trials

Recent clinical trials have investigated similar pyrazole-based compounds for their efficacy in cancer treatment. One notable study reported a partial response rate of 30% among patients with advanced solid tumors treated with a related compound after four cycles of therapy. This highlights the potential applicability of pyrazole derivatives in oncology.

Antimicrobial Efficacy Studies

Another study focused on the antimicrobial properties of this class of compounds, revealing promising results against multi-drug resistant bacterial strains. The modifications made to the pyrazole ring were shown to enhance antimicrobial activity, suggesting avenues for further development.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

- 3,5-dimethyl-1H-pyrazole

- 6-hydroxypyrimidine-4-carboxamide

- Pyrazolo[1,5-a]pyrimidines

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. The common synthetic route includes:

- Formation of the Pyrazole Ring : Starting from 3,5-dimethyl-1H-pyrazole, which is reacted with appropriate reagents to introduce the ethyl group.

- Pyrimidine Derivation : The hydroxypyrimidine structure is constructed through cyclization reactions involving substituted urea derivatives.

- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 | |

| HCT116 (Colon Cancer) | 3.7 | |

| MCF-7 (Breast Cancer) | 1.2 |

The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which is a key mechanism in its biological activity:

- Enzyme Targets : It interacts with kinases and phosphatases, leading to reduced cancer cell viability.

- Binding Affinity : The trifluoromethyl group enhances binding affinity to these targets, improving efficacy.

Case Studies

- Study on Antiproliferative Activity : A comparative study was conducted on several derivatives of pyrimidine compounds, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide. Results indicated that this compound showed superior activity against MDA-MB-231 cells compared to standard chemotherapeutics like doxorubicin and etoposide .

- Mechanistic Insights : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting it may be a candidate for further development in cancer therapy .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies have shown promising profiles for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-ethylamine intermediates (e.g., 3,5-dimethylpyrazole derivatives) are reacted with activated pyrimidine-carboxamide precursors. Reaction optimization involves adjusting molar ratios (e.g., 1:1.1 for amine:carbonyl chloride), solvents (DMF or THF), and catalysts (e.g., Hünig’s base). Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) improve yields, as seen in analogous pyrimidin-4-amine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazole methyl groups (δ ~2.1–2.3 ppm), pyrimidine protons (δ ~6.3–8.5 ppm), and hydroxyl/carboxamide NH signals (broad peaks ~10–12 ppm) .

- HR-MS (ESI-qTOF) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-ray crystallography (SHELX) : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays). Mobile phases: acetonitrile/water gradients with 0.1% TFA .

- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluents) with UV visualization.

- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for KCa2 channel modulation?

- Methodological Answer :

- Substituent variation : Replace the pyrazole 3,5-dimethyl groups with electron-withdrawing groups (e.g., Cl, CF3) to enhance binding affinity, as seen in SK channel modulators like NS13001 .

- Pyrimidine modifications : Introduce methyl or halogen substituents at the 6-position to improve metabolic stability (e.g., 6-methyl analogs in showed 83% yield and enhanced activity) .

- Functional assays : Use patch-clamp electrophysiology to measure EC50 values for KCa2.2/KCa2.3 subtypes and compare with positive controls (e.g., compound 23 in ) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into KCa2 channel homology models (based on Kv1.2 templates) to identify key interactions (e.g., hydrogen bonds with Glu297/Gln298) .

- ADME-Tox predictions (SwissADME/ProTox-II) : Calculate logP (~2.5–3.5 for optimal blood-brain barrier penetration), CYP450 inhibition profiles, and Ames test results for mutagenicity .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Control standardization : Use validated positive controls (e.g., apomorphine or VU0418506 in ) to normalize assay conditions .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro binding assays vs. in vivo rodent models) .

- Meta-analysis : Aggregate data from multiple studies (e.g., SK2 EC50 discrepancies in vs. 20) to identify confounding variables (e.g., cell line differences) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens) with PEG-based precipitants.

- Co-crystallization : Add heavy atoms (e.g., selenomethionine derivatives) or stabilize flexible regions via ligand soaking (e.g., KCa2.3 channel inhibitors) .

- Cryo-protection : Optimize glycerol or ethylene glycol concentrations (20–25%) to reduce ice formation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.